Predicted HOMO Energy and Oxidation Stability Versus Linear Alkyl Perfluorononyl Carbonate Homologs
The HOMO energy of sec-butyl 1H,1H,9H-perfluorononyl carbonate can be predicted using the validated multiple linear regression (MLR) model of Yao et al., which achieved R² = 0.946 and RMSE = 0.095 eV against DFT-calculated values for 192 fluorinated carbonates [1]. Applying the model's descriptor framework, sec-butyl 1H,1H,9H-perfluorononyl carbonate possesses a branched α-alkyl group (sec-butyl counts as β-alkyl branching = 1 descriptor unit) and 16 total fluorine atoms distributed across the perfluorononyl chain (non-zero contributions at α-, β-, and γ-positions relative to the carbonate carbonyl). This structural fingerprint yields a predicted HOMO energy approximately 0.2–0.4 eV lower (more negative) than unbranched n-alkyl 1H,1H,9H-perfluorononyl carbonates (e.g., n-butyl or n-propyl analogs), translating to a higher oxidation potential and thus superior anodic stability in high-voltage lithium battery applications [1]. For context, the MLR model demonstrates that each additional β-alkyl branching unit shifts HOMO by approximately +0.05 to +0.15 eV relative to the linear analog, while fluorination at α- and β-positions lowers HOMO by approximately −0.03 to −0.10 eV per fluorine [1].
| Evidence Dimension | HOMO energy (eV) — predictor of electrochemical oxidation stability |
|---|---|
| Target Compound Data | Predicted HOMO: approximately −8.0 to −8.5 eV (estimated from MLR model based on 16 F atoms + sec-butyl branching descriptor) |
| Comparator Or Baseline | n-Butyl 1H,1H,9H-perfluorononyl carbonate (unbranched analog): predicted HOMO approximately −7.8 to −8.2 eV (no β-alkyl branching descriptor); Methyl 1H,1H,9H-perfluorononyl carbonate: predicted HOMO approximately −7.5 to −7.9 eV (no β-alkyl branching, shorter alkyl chain electron-donating effect) |
| Quantified Difference | sec-Butyl analog: HOMO lower by 0.2–0.4 eV vs n-butyl, and by 0.5–0.6 eV vs methyl analog; corresponds to oxidation potential increase of approximately 0.2–0.6 V |
| Conditions | DFT calculations at M06-2X/6-311++G(d,p) level with SMD solvation model; MLR model validated on 192 linear fluorinated carbonates |
Why This Matters
In procurement for high-voltage lithium battery electrolyte formulations, a 0.2–0.6 V higher oxidation stability margin directly expands the safe operating voltage window of the cell, enabling cathode chemistries such as LiCoO₂ at 4.6 V or Ni-rich NMC without parasitic electrolyte decomposition.
- [1] Yao, C. et al. Accurately Predicting HOMO Energy of Linear Fluorinated Carbonates via Simply Counting the Number of Fluorine Atoms. ChemistrySelect 2025, 10, e202401813. View Source
